1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium
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Overview
Description
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium is a compound that features a pyridinium ion core with a tert-butyloxycarbonyl (Boc)-protected amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium ion is formed by reacting pyridine with an appropriate alkylating agent.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as Suzuki–Miyaura coupling.
Introduction of the Boc-Protected Amino Group: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and pyridinium core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the phenyl ring and pyridinium core.
Reduction Products: Free amino derivatives after Boc deprotection.
Substitution Products: Various substituted phenyl and pyridinium derivatives.
Scientific Research Applications
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium involves its interaction with molecular targets through its pyridinium ion core and Boc-protected amino group. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
- 1-Boc-4-bromopiperidine
- N-Boc-hydroxylamine
- N-Boc-2,5-dihydro-1H-pyrrole
Properties
Molecular Formula |
C17H21N2O2+ |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
tert-butyl N-[(4-pyridin-1-ium-1-ylphenyl)methyl]carbamate |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)18-13-14-7-9-15(10-8-14)19-11-5-4-6-12-19/h4-12H,13H2,1-3H3/p+1 |
InChI Key |
NRNJIKZWUKXDEZ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+]2=CC=CC=C2 |
Origin of Product |
United States |
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